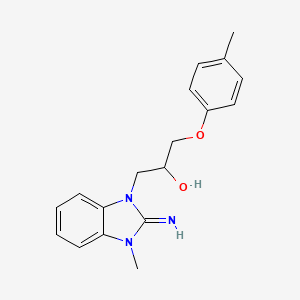![molecular formula C20H18BrN3O3 B11616887 Ethyl 4-{[4-(acetylamino)phenyl]amino}-6-bromoquinoline-3-carboxylate](/img/structure/B11616887.png)
Ethyl 4-{[4-(acetylamino)phenyl]amino}-6-bromoquinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 6-BROMO-4-[(4-ACETAMIDOPHENYL)AMINO]QUINOLINE-3-CARBOXYLATE is a synthetic organic compound belonging to the quinoline family Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, particularly as antimalarial, antibacterial, and anticancer agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 6-BROMO-4-[(4-ACETAMIDOPHENYL)AMINO]QUINOLINE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using a Friedländer synthesis, which involves the condensation of an o-aminoacetophenone with an aldehyde or ketone under acidic or basic conditions.
Acetamidation: The acetamidophenyl group can be introduced through a nucleophilic substitution reaction, where an acetamidophenylamine reacts with the brominated quinoline intermediate.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a dehydrating agent like sulfuric acid or dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
ETHYL 6-BROMO-4-[(4-ACETAMIDOPHENYL)AMINO]QUINOLINE-3-CARBOXYLATE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group in the acetamidophenyl moiety can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The quinoline ring can be oxidized to form quinoline N-oxide using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS), azobisisobutyronitrile (AIBN)
Reduction: Hydrogen gas, palladium catalyst
Oxidation: m-chloroperbenzoic acid (m-CPBA)
Major Products Formed
Substitution: Various substituted quinoline derivatives
Reduction: Aminoquinoline derivatives
Oxidation: Quinoline N-oxide derivatives
Scientific Research Applications
ETHYL 6-BROMO-4-[(4-ACETAMIDOPHENYL)AMINO]QUINOLINE-3-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimalarial, antibacterial, and anticancer agent due to its quinoline core.
Biological Research: Used as a probe to study biological pathways and interactions involving quinoline derivatives.
Chemical Synthesis: Serves as an intermediate in the synthesis of more complex quinoline-based compounds.
Material Science: Investigated for its potential use in organic electronics and photonics due to its unique electronic properties.
Mechanism of Action
The mechanism of action of ETHYL 6-BROMO-4-[(4-ACETAMIDOPHENYL)AMINO]QUINOLINE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways:
Molecular Targets: It can interact with enzymes and receptors involved in cellular processes, such as DNA gyrase in bacteria or topoisomerase in cancer cells.
Pathways: The compound may inhibit the replication of DNA or RNA, leading to the death of bacterial or cancer cells. It can also interfere with the electron transport chain in malaria parasites, leading to their death.
Comparison with Similar Compounds
ETHYL 6-BROMO-4-[(4-ACETAMIDOPHENYL)AMINO]QUINOLINE-3-CARBOXYLATE can be compared with other quinoline derivatives:
Chloroquine: An antimalarial drug with a similar quinoline core but different substituents.
Quinoline N-oxide: An oxidized form of quinoline with different chemical properties and applications.
Ethyl 6-bromoquinoline-3-carboxylate: A simpler derivative without the acetamidophenyl group, used in different chemical reactions.
Conclusion
ETHYL 6-BROMO-4-[(4-ACETAMIDOPHENYL)AMINO]QUINOLINE-3-CARBOXYLATE is a versatile compound with significant potential in medicinal chemistry, biological research, and material science. Its unique chemical structure allows it to undergo various reactions and interact with specific molecular targets, making it a valuable tool in scientific research.
Properties
Molecular Formula |
C20H18BrN3O3 |
|---|---|
Molecular Weight |
428.3 g/mol |
IUPAC Name |
ethyl 4-(4-acetamidoanilino)-6-bromoquinoline-3-carboxylate |
InChI |
InChI=1S/C20H18BrN3O3/c1-3-27-20(26)17-11-22-18-9-4-13(21)10-16(18)19(17)24-15-7-5-14(6-8-15)23-12(2)25/h4-11H,3H2,1-2H3,(H,22,24)(H,23,25) |
InChI Key |
WGYJLPUCRUIFGM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1NC3=CC=C(C=C3)NC(=O)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Bromo-1-{[(2-methoxyphenyl)imino]methyl}-6,7,8,9-tetrahydrodibenzo[B,D]furan-2-OL](/img/structure/B11616806.png)
![5-chloro-N'-[(3Z)-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-hydroxybenzohydrazide](/img/structure/B11616812.png)
![6-(4-nitrophenyl)-3-propyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11616828.png)
![1-[4-(2-Chlorobenzyl)piperazin-1-yl]-3-phenylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11616833.png)

![ethyl 4-methyl-9-(1-phenylethyl)-3,11-dioxa-9-azatetracyclo[11.4.0.02,6.07,12]heptadeca-1(17),2(6),4,7(12),13,15-hexaene-5-carboxylate](/img/structure/B11616840.png)
![Ethyl {[3-cyano-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetate](/img/structure/B11616844.png)
![2-[4-(4-methoxyphenyl)piperazin-1-yl]-7-methyl-3-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11616858.png)
![N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-2-[2-(4-methoxyphenyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B11616860.png)

![N-benzyl-7-[2-(2-hydroxyethoxy)ethyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11616872.png)
![7-butan-2-yl-6-imino-13-methyl-2-oxo-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11616875.png)
![N-(4-methylphenyl)-2-{(4E)-4-[4-(methylsulfanyl)benzylidene]-2,5-dioxoimidazolidin-1-yl}acetamide](/img/structure/B11616879.png)
![3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(phenylthio)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11616886.png)
